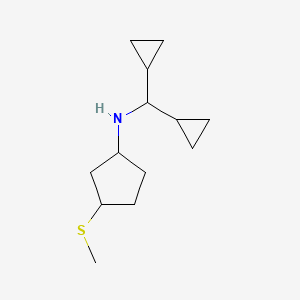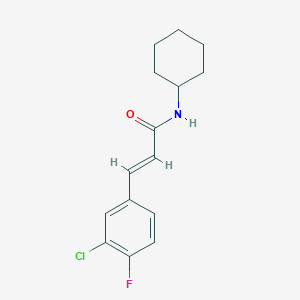
N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine, also known as CP-55940, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the 1970s by Pfizer researchers, and since then, it has been extensively studied for its potential therapeutic applications.
作用机制
N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors. When N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This activation of the endocannabinoid system can lead to a variety of physiological effects, including pain relief, inflammation reduction, and neuroprotection.
Biochemical and Physiological Effects:
N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic properties, which make it a potential treatment for chronic pain. N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine has also been shown to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as arthritis. Additionally, N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine has been shown to have neuroprotective properties, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine in lab experiments is that it is a potent and selective agonist of the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its effects on various physiological processes. However, one limitation of using N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine is that it is a synthetic compound, and its effects may not accurately reflect the effects of natural cannabinoids found in the body.
未来方向
There are several future directions for research on N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a treatment for chronic pain and inflammation. Additionally, further research is needed to better understand the effects of N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine on the endocannabinoid system and its potential therapeutic applications.
Conclusion:
In conclusion, N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It acts as a potent agonist of the CB1 and CB2 receptors, and has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. While there are limitations to using N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine in lab experiments, it remains a useful tool for studying the endocannabinoid system and its effects on various physiological processes. Further research is needed to fully understand the potential therapeutic applications of N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine.
合成方法
The synthesis of N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine is a complex process that involves several steps. The first step is the synthesis of 3-methylsulfanyl-cyclopentanone, which is then reacted with dicyclopropylmethylamine to produce the intermediate compound. This intermediate is then reacted with 1,1'-carbonyldiimidazole to form the final product, N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine.
科学研究应用
N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine has been used extensively in scientific research as a tool to study the endocannabinoid system. It has been shown to bind to both CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine has been used to study the effects of cannabinoids on pain, inflammation, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NS/c1-15-12-7-6-11(8-12)14-13(9-2-3-9)10-4-5-10/h9-14H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUQUFHIBPDLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCC(C1)NC(C2CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7635734.png)
![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline](/img/structure/B7635746.png)

![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
![1-[2-(difluoromethoxy)benzoyl]-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7635772.png)




![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)
![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)


![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)